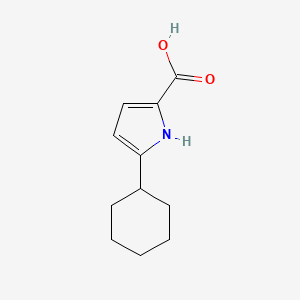

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h6-8,12H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJRKTLJUWDXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, the pyrrole scaffold remains a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and presence in a myriad of biologically active molecules. The introduction of lipophilic moieties, such as a cyclohexyl group, can profoundly influence the physicochemical properties of the parent molecule, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, a molecule of significant interest for researchers and drug development professionals.

While extensive experimental data for this specific compound is not broadly published, this document leverages established theoretical principles and predictive modeling, grounded in the well-understood chemistry of its constituent functional groups. We will explore its fundamental properties, provide detailed, field-proven experimental protocols for their determination, and offer insights into the expected spectroscopic signatures of this compound. This guide is designed to be a practical resource, blending predictive data with the rigorous experimental validation required in a research and development setting.

Molecular Structure and Inherent Chemical Features

The foundational step in characterizing any molecule is a thorough understanding of its structure. This compound, with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.246 g/mol , possesses a unique combination of a planar, aromatic pyrrole ring and a bulky, non-polar cyclohexyl group.[1] The carboxylic acid functionality at the 2-position of the pyrrole ring introduces a site for hydrogen bonding and ionization, which is critical to its aqueous solubility and potential biological interactions.

The interplay between the lipophilic cyclohexyl substituent and the polar carboxylic acid group is expected to bestow an amphiphilic character upon the molecule. The cyclohexyl group can significantly impact the molecule's physical and chemical properties, such as its boiling point, solubility, and reactivity.[2]

Diagram: Molecular Structure of this compound

References

A Technical Guide to 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs, such as Atorvastatin (Lipitor®).[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal backbone for designing molecules that interact with biological targets. Within this class, N-unsubstituted pyrrole-2-carboxylic acids are of particular interest. The carboxylic acid moiety provides a key interaction point for active sites, while the C-5 position offers a vector for modification to tune properties like potency, selectivity, and pharmacokinetics.

This guide focuses on a specific derivative, 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid (CAS Number: 1555763-56-8 ), a molecule that combines the established pyrrole-2-carboxylic acid pharmacophore with a lipophilic cyclohexyl group. This substitution is anticipated to enhance binding affinity in hydrophobic pockets of target proteins and improve membrane permeability. We will provide an in-depth look at its chemical properties, a robust and logical synthetic strategy, a standard workflow for its characterization, and a discussion of its potential applications in drug discovery based on the established biological activities of its structural analogs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key identifiers and properties for this compound.

| Property | Value | Source |

| CAS Number | 1555763-56-8 | ChemicalBook[2] |

| Molecular Formula | C₁₁H₁₅NO₂ | CymitQuimica[3] |

| Molecular Weight | 193.25 g/mol | CymitQuimica[3] |

| InChI Key | XXJRKTLJUWDXIH-UHFFFAOYSA-N | CymitQuimica[3] |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(N2)C(=O)O | PubChem (Inferred) |

| Appearance | White to off-white solid (Predicted) | N/A |

| Storage Conditions | 2-8°C under inert gas (e.g., Argon) | ChemicalBook[2] |

Note: Properties such as melting point, pKa, and solubility are not yet publicly documented and would require experimental determination.

Synthesis Pathway: A Mechanistic Approach via Paal-Knorr Condensation

The synthesis of substituted pyrroles is a well-established field, with the Paal-Knorr synthesis being a primary and highly reliable method.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or, for N-unsubstituted pyrroles, ammonia or an ammonia equivalent like ammonium acetate.[5]

For the targeted synthesis of this compound, a logical retrosynthetic approach points to a 1,4-dicarbonyl precursor bearing the necessary cyclohexyl and carboxylate functionalities. The proposed forward synthesis is detailed below.

Proposed Synthetic Protocol

Objective: To synthesize this compound from a suitable 1,4-dicarbonyl precursor.

Step 1: Precursor Synthesis (e.g., via Friedel-Crafts acylation followed by oxidation or other standard methods not detailed here) to obtain Ethyl 2,5-dioxo-6-cyclohexylhexanoate.

Step 2: Paal-Knorr Pyrrole Formation

-

To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl precursor, ethyl 2,5-dioxo-6-cyclohexylhexanoate (1.0 eq).

-

Add a suitable solvent such as glacial acetic acid or ethanol.

-

Add ammonium acetate (CH₃COONH₄) (3.0-5.0 eq) as the ammonia source.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: The acidic conditions catalyze the reaction by protonating a carbonyl group, activating it for nucleophilic attack.[6] The amine attacks both carbonyls sequentially to form a five-membered dihydroxy intermediate.[5] Subsequent acid-catalyzed dehydration yields the aromatic pyrrole ring.[4]

-

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of sodium hydroxide (NaOH) (2.0-3.0 eq) and heat the mixture at 65-70 °C for 3-5 hours, monitoring by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and wash with a nonpolar solvent like ethyl acetate to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with cold 1M hydrochloric acid (HCl). This protonates the carboxylate, causing the final product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol/water) to yield pure this compound.

Logical Workflow for Paal-Knorr Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Standard Characterization Workflow

Post-synthesis, rigorous characterization is required to confirm the identity, purity, and structure of the final compound. This is a self-validating system where orthogonal analytical techniques provide complementary data to build a complete profile of the molecule.

Experimental Characterization Protocol

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Assess purity and establish a retention time.

-

Method: A sample is dissolved in a suitable solvent (e.g., acetonitrile) and injected onto a C18 reverse-phase column. A gradient elution method is typically used, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes. Purity is determined by the peak area percentage at a specific wavelength (e.g., 254 nm).

-

-

Mass Spectrometry (MS):

-

Objective: Confirm molecular weight.

-

Method: Typically coupled with HPLC (LC-MS), the eluent is directed into an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) is analyzed. For this compound (C₁₁H₁₅NO₂), the expected exact mass is 193.1103. One would look for the [M+H]⁺ ion at ~194.1176 and/or the [M-H]⁻ ion at ~192.1030.[7][8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Elucidate the chemical structure.[9]

-

Method: The purified sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Will confirm the number of distinct protons and their connectivity. Expected signals would include those for the cyclohexyl group, the two protons on the pyrrole ring, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Will confirm the number of distinct carbon atoms, including the carbonyl carbon of the carboxylic acid.

-

2D NMR (e.g., COSY, HSQC): Used if necessary to resolve complex signal overlap and confirm specific proton-proton and proton-carbon correlations.

-

Diagram of the Characterization Workflow

Caption: Standard workflow for the analytical characterization of a novel organic compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is not widely published, the therapeutic potential can be inferred from structurally related pyrrole-2-carboxylate and carboxamide derivatives. The pyrrole-2-carboxylic acid scaffold is a known pharmacophore with diverse biological activities.

-

Antitubercular Agents: Pyrrole-2-carboxamides have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis.[10] The cyclohexyl group could potentially enhance binding in the hydrophobic domains of such targets.

-

Antimicrobial and Antibiofilm Agents: The parent pyrrole ring is found in natural antibiotics like pyrrolnitrin.[1] More complex derivatives have shown broad antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] Some pyrrole dicarboxylic acids act as quorum sensing inhibitors, which can disrupt biofilm formation and enhance the efficacy of traditional antibiotics.

-

Anticancer Activity: Pyrrole derivatives have been synthesized and evaluated as anticancer agents, with some showing the ability to bind DNA and induce cell cycle arrest and apoptosis in tumor cell lines.[12]

-

Enzyme Inhibition: The aminocoumarin antibiotics, which contain a pyrrole-2-carboxylic acid moiety, are potent inhibitors of DNA gyrase, an essential bacterial enzyme.[13] This highlights the potential of this scaffold to be developed into inhibitors for other enzymes, such as kinases or proteases, where the cyclohexyl group could occupy a hydrophobic pocket.

The introduction of the C5-cyclohexyl group is a classic medicinal chemistry strategy to increase lipophilicity, which can enhance cell permeability and interaction with hydrophobic binding sites, potentially leading to improved potency and a modified pharmacological profile compared to smaller analogs.

Conclusion

This compound represents a promising, yet underexplored, molecule for chemical and biological investigation. Its structure combines the biologically relevant pyrrole-2-carboxylic acid scaffold with a lipophilic cyclohexyl moiety, suggesting potential for enhanced activity in various therapeutic areas, including infectious diseases and oncology. The synthetic route via Paal-Knorr condensation is robust and well-precedented, allowing for accessible production for research purposes. This guide provides the foundational chemical knowledge and experimental frameworks necessary for scientists to synthesize, characterize, and explore the full potential of this intriguing compound.

References

- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 2. This compound | 1555763-56-8 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Identification Strategies Using Liquid Chromatography-Photodiode Array-Solid-Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Experimental reporting [rsc.org]

- 10. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is a novel chemical entity with a structure suggestive of potential biological activity, owing to its pyrrole-2-carboxylic acid core. This scaffold is present in numerous compounds with demonstrated therapeutic properties, including anticancer, antimicrobial, and antiviral effects[1][2]. This guide presents a comprehensive, step-by-step framework for the systematic investigation of the mechanism of action of this compound, from initial screening to preclinical evaluation. The methodologies outlined herein are designed to provide a robust and self-validating pathway for researchers to uncover its therapeutic potential and molecular targets.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activities[1][2]. Its unique electronic and structural properties allow it to interact with a wide range of biological targets. Derivatives of pyrrole-2-carboxylic acid, in particular, have shown promise in various therapeutic areas. For instance, some derivatives have been investigated for their antitumor properties, acting through mechanisms such as cell cycle arrest and induction of apoptosis[3][4]. Furthermore, related structures have demonstrated quorum sensing inhibitory activity in bacteria, suggesting potential applications in combating antimicrobial resistance[5].

Given this precedent, this compound (Figure 1) represents an intriguing candidate for drug discovery. The presence of a bulky cyclohexyl group at the 5-position of the pyrrole ring may confer unique properties, such as altered lipophilicity and target selectivity, compared to other known pyrrole derivatives. This guide provides a detailed roadmap for elucidating the mechanism of action of this promising, yet uncharacterized, compound.

Figure 1: Chemical Structure of this compound

References

- 1. scispace.com [scispace.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel acenaphtho[1,2-b]pyrrole-carboxylic acid family: synthesis, cytotoxicity, DNA-binding and cell cycle evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Validation of Therapeutic Targets for 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole chemical scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide focuses on a specific, under-investigated derivative, 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid . Due to the limited direct biological data on this compound, this document serves as a predictive and methodological framework. It leverages structure-activity relationship (SAR) insights from its core motifs—the pyrrole-2-carboxylic acid head and the cyclohexyl tail—to hypothesize potential therapeutic target classes. More importantly, it provides a comprehensive, step-by-step technical guide with detailed protocols for the experimental validation of these predicted targets, empowering researchers to systematically uncover the compound's therapeutic potential.

Introduction: Compound Profile and Rationale

Chemical Structure: this compound (CAS No. 1555763-56-8) is an organic compound featuring a central pyrrole ring, a carboxylic acid group at the 2-position, and a cyclohexyl group at the 5-position.[2]

-

The Pyrrole-2-carboxylic acid moiety: This polar, amphoteric head is a known pharmacophore. The parent compound, pyrrole-2-carboxylic acid, exhibits a range of biological activities, including antiparasitic action through the inhibition of proline racemase and antifungal properties.[3][4] Derivatives of this core have been investigated as anti-proliferative agents and inhibitors of the SARS coronavirus.[3][5]

-

The 5-Cyclohexyl moiety: This non-polar, bulky group significantly increases the compound's lipophilicity. Such groups are critical for mediating interactions within hydrophobic pockets of target proteins. Notably, other cyclohexyl-containing compounds have been identified as potent inhibitors of enzymes like N-myristoyltransferase-1 (NMT-1), where the cyclohexyl ring is crucial for binding.[6]

The combination of these two motifs suggests that this compound is a promising candidate for engaging with biological targets that possess both polar and hydrophobic binding domains.

Predictive Target Analysis and Hypothesized Target Classes

Based on the SAR of its constituent parts, we can hypothesize several promising classes of therapeutic targets for investigation.

-

Enzymes: The compound's structure is well-suited for binding to enzymatic active sites.

-

Transferases: Human N-myristoyltransferase (NMT) is an attractive target, given its known inhibitors feature a cyclohexyl group for binding.[6] NMT is a key enzyme in cancer and infectious diseases.

-

Kinases: As a vast and critical class of drug targets, kinases are a logical target class to screen against. The compound could potentially act as an ATP-competitive or allosteric inhibitor.

-

Metabolic Enzymes: The structural similarity to proline and the known activity of the parent acid against proline racemase suggest that enzymes involved in amino acid metabolism could be potential targets.[3][4]

-

-

Anti-proliferative and Cell Cycle Pathways: Various pyrrole and pyrazole carboxylic acid derivatives have demonstrated potent anti-proliferative activity against a range of tumor cell lines, often by inducing cell cycle arrest.[5] Therefore, proteins that regulate cell cycle progression (e.g., cyclins, CDKs) are plausible targets.

-

Bacterial Quorum Sensing (QS) Pathways: Specific pyrrole dicarboxylic acids have been shown to inhibit QS in pathogens like Pseudomonas aeruginosa, reducing virulence factor production and biofilm formation.[7] This makes QS-related proteins a potential target class for developing novel anti-infective agents.

A Methodological Workflow for Target Identification and Validation

The following section provides a robust, multi-step workflow designed to move from a hypothesized target to a fully validated one. This process integrates biophysical, biochemical, and cellular methods to build a comprehensive evidence package.

Caption: A workflow for validating a hypothesized therapeutic target.

Step 1: Confirming Target Engagement in a Cellular Environment

The first and most critical step is to confirm that the compound directly interacts with its intended target within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[8][9]

Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[10] When a protein binds to a ligand (our compound), its tertiary structure becomes more stable. This increased stability means it requires more thermal energy to denature and aggregate. By heating cells to various temperatures, we can observe that ligand-bound proteins remain soluble at higher temperatures compared to their unbound counterparts.[11]

-

Cell Culture and Treatment:

-

Culture the chosen human cell line (e.g., HEK293 for overexpression, or a cancer cell line like MCF-7 if relevant) to ~80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under standard culture conditions.

-

-

Heat Challenge:

-

Harvest the treated cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). An unheated sample serves as a control.[8]

-

-

Cell Lysis and Fractionation:

-

Cool the samples to room temperature.

-

Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release intracellular contents.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins and cell debris.[10]

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Measure the total protein concentration in each sample (e.g., using a BCA assay).

-

Analyze equal amounts of total protein from each sample via SDS-PAGE and Western Blotting using a specific antibody against the hypothesized target protein.[12]

-

-

Data Interpretation:

-

Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

-

Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

-

Step 2: Quantifying Binding Affinity and Kinetics

Once engagement is confirmed, the next step is to quantify the interaction. Surface Plasmon Resonance (SPR) is a powerful biophysical technique that provides real-time, label-free data on binding kinetics.[13][14]

Causality: SPR detects changes in the refractive index at the surface of a sensor chip.[15] One molecule (the "ligand," e.g., the purified target protein) is immobilized on the chip. A solution containing the other molecule (the "analyte," our compound) is flowed over the surface. When the analyte binds to the ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected and plotted on a sensorgram.[16] From this, we can calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), a measure of binding affinity.

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface (e.g., using EDC/NHS chemistry).

-

Immobilize the purified recombinant target protein onto the chip surface to a target density. A reference channel should be prepared in parallel (activated and deactivated) to subtract non-specific binding.

-

-

Analyte Injection and Data Collection:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the compound solutions over the ligand and reference surfaces at a constant flow rate, starting with the lowest concentration.

-

Monitor the binding response in real-time to generate a sensorgram, which includes an association phase (during injection) and a dissociation phase (when buffer flows over the chip).

-

-

Data Analysis:

-

After subtracting the reference channel signal, fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model).

-

This fitting process will yield the kinetic constants kₐ (association rate) and kₑ (dissociation rate).

-

Calculate the equilibrium dissociation constant (Kₑ) as the ratio kₑ/kₐ. A lower Kₑ value signifies higher binding affinity.

-

Step 3: Validating Functional Consequence of Binding

Confirming that the compound binds to the target is essential, but demonstrating that this binding event leads to a functional modulation (typically inhibition) is the ultimate goal. This requires a specific biochemical assay. For a hypothesized kinase target, the ADP-Glo™ Kinase Assay is a versatile and robust choice.[17][18]

Causality: Most kinases function by transferring a phosphate group from ATP to a substrate, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction.[19] The assay works in two steps: first, any remaining ATP is depleted. Second, the ADP is converted back into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[17][20] An effective inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

Caption: Inhibition of a kinase cascade by a therapeutic compound.

-

Kinase Reaction Setup:

-

In a multi-well plate (e.g., 384-well), add the following components: the kinase buffer, the specific substrate for the target kinase, and a range of concentrations of this compound.

-

Initiate the reaction by adding the purified kinase enzyme and ATP.[21]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

First Step: ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.[19]

-

-

Second Step: ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP, along with luciferase and luciferin.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[20]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the luminescent signal against the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase's activity.

-

Data Synthesis and Candidate Prioritization

The strength of a target validation package lies in the convergence of evidence from orthogonal methods. The data from the described assays should be compiled to build a cohesive narrative.

| Assay | Key Parameter | Example Result for a "Hit" | Interpretation |

| CETSA | ΔTₘₐ₉₉ (Shift in Melting Temp.) | +4.2 °C at 10 µM | The compound directly binds and stabilizes the target protein in intact cells. |

| SPR | Kₑ (Dissociation Constant) | 85 nM | The compound exhibits high-affinity binding to the purified target protein. |

| ADP-Glo™ | IC₅₀ (Half-maximal Inhibitory Conc.) | 150 nM | The binding event translates into potent functional inhibition of the target's enzymatic activity. |

A strong candidate will demonstrate:

-

A significant thermal shift in CETSA.

-

A low nanomolar to high micromolar Kₑ in SPR.

-

An IC₅₀ value in the biochemical assay that is reasonably close to its binding affinity (Kₑ).

Conclusion and Future Directions

This guide outlines a predictive and methodological framework for elucidating the therapeutic targets of this compound. By leveraging SAR principles to form initial hypotheses and employing a rigorous validation workflow combining CETSA, SPR, and functional assays, researchers can systematically uncover the compound's mechanism of action. Successful validation of a target using these methods provides a strong foundation for subsequent lead optimization, preclinical studies, and the ultimate development of a novel therapeutic agent.

References

- 1. scispace.com [scispace.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification - PharmaFeatures [pharmafeatures.com]

- 10. scispace.com [scispace.com]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. portlandpress.com [portlandpress.com]

- 14. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 15. denovobiolabs.com [denovobiolabs.com]

- 16. m.youtube.com [m.youtube.com]

- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 18. researchgate.net [researchgate.net]

- 19. promega.com [promega.com]

- 20. promega.com [promega.com]

- 21. carnabio.com [carnabio.com]

Spectroscopic Characterization of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis of structurally related molecules. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Introduction

This compound is a heterocyclic compound featuring a pyrrole ring substituted with a cyclohexyl group at the 5-position and a carboxylic acid group at the 2-position. The unique arrangement of these functional groups imparts specific chemical and physical properties, making its unambiguous structural confirmation through spectroscopic methods a critical step in its synthesis and application. This guide explains the causality behind the expected spectral features, providing a framework for the analysis of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure. The spectra are predicted based on the known chemical shifts of pyrrole, pyrrole-2-carboxylic acid, and the influence of the cyclohexyl substituent.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the pyrrole ring protons, the cyclohexyl protons, the N-H proton of the pyrrole, and the acidic proton of the carboxylic acid.

-

Pyrrole Ring Protons: The protons at positions 3 and 4 of the pyrrole ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing carboxylic acid group at C2 will deshield the adjacent H3 proton, causing it to resonate at a higher chemical shift compared to the H4 proton.

-

Cyclohexyl Protons: The ten protons of the cyclohexyl group will likely appear as a complex multiplet in the aliphatic region of the spectrum. The proton attached to the carbon directly bonded to the pyrrole ring (methine proton) may be distinguishable at a slightly downfield position compared to the other cyclohexyl protons.

-

N-H and O-H Protons: The N-H proton of the pyrrole ring and the O-H proton of the carboxylic acid are expected to be broad singlets. Their chemical shifts can be highly variable and are dependent on solvent and concentration. These protons are also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O shake experiment.[4]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (pyrrole) | 6.8 - 7.0 | d | ~3.5 |

| H4 (pyrrole) | 6.1 - 6.3 | d | ~3.5 |

| CH (cyclohexyl) | 2.5 - 2.8 | m | - |

| CH₂ (cyclohexyl) | 1.2 - 2.0 | m | - |

| N-H (pyrrole) | 11.0 - 12.0 | br s | - |

| O-H (carboxylic acid) | 12.0 - 13.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Pyrrole Ring Carbons: The five carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the carboxylic acid group (C2) will be significantly downfield due to the deshielding effect of the carbonyl group. The carbon attached to the cyclohexyl group (C5) will also be downfield.

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid will appear at a very downfield chemical shift, typically in the range of 160-170 ppm.[4]

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (pyrrole) | ~130 |

| C3 (pyrrole) | ~110 |

| C4 (pyrrole) | ~108 |

| C5 (pyrrole) | ~140 |

| C=O (carboxylic acid) | ~165 |

| CH (cyclohexyl) | ~40 |

| CH₂ (cyclohexyl) | 25 - 35 |

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and C=O groups of the carboxylic acid, and the N-H group of the pyrrole ring.[5][6]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5]

-

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[7][8]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the cyclohexyl group, while the C-H stretching of the pyrrole ring may appear just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is expected for the carbonyl (C=O) stretching of the carboxylic acid.[5]

-

C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region can be attributed to the C=C and C-N stretching vibrations of the pyrrole ring.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H (pyrrole) | 3300 - 3400 | Moderate, Sharp |

| C-H (aliphatic) | 2850 - 2960 | Strong |

| C=O (carboxylic acid) | 1680 - 1710 | Strong, Sharp |

| C=C (pyrrole) | 1500 - 1600 | Moderate |

| C-N (pyrrole) | 1400 - 1500 | Moderate |

Experimental Protocol: IR Spectroscopy

A detailed, step-by-step methodology for acquiring an IR spectrum.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

-

Molecular Ion: In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. The exact mass of these ions can be used to confirm the elemental composition of the molecule.

-

Fragmentation: Fragmentation pathways are highly dependent on the ionization method and energy. Common fragmentation patterns for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).[9][10] For pyrrole derivatives, fragmentation can involve cleavage of the substituents from the ring.[11] A key fragmentation for this molecule would be the loss of the cyclohexyl group.

Predicted Mass Spectrometry Data (ESI):

| Ion | Predicted m/z |

| [M+H]⁺ | 194.1176 |

| [M-H]⁻ | 192.1030 |

| [M-H₂O+H]⁺ | 176.1070 |

| [M-COOH+H]⁺ | 149.1019 |

| [M-C₆H₁₁]⁺ | 112.0393 |

Experimental Protocol: Mass Spectrometry

A detailed, step-by-step methodology for acquiring a mass spectrum.

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS and are supported by data from structurally analogous compounds. The provided protocols offer a robust framework for the experimental characterization of this compound. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related heterocyclic compounds, ensuring a high degree of confidence in their structural assignments.

References

- 1. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 3. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid: A Keystone Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole-2-Carboxylic Acid Core in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic scaffold that has demonstrated remarkable versatility in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of numerous therapeutic agents. Among its many derivatives, pyrrole-2-carboxylic acid stands out as a particularly valuable building block, lending itself to a wide array of chemical modifications and serving as a cornerstone for the development of compounds with diverse biological activities. The strategic placement of substituents on the pyrrole ring can profoundly influence the pharmacological profile of the resulting molecules, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. This guide delves into the discovery and history of a specific, yet significant, derivative: 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. While a singular, celebrated moment of discovery for this compound is not documented, its emergence is intrinsically linked to the broader narrative of rational drug design and the relentless pursuit of novel therapeutics.

A History Rooted in Structure-Activity Relationship Studies

The history of this compound is not one of a serendipitous discovery in nature, but rather a product of deliberate chemical exploration. Its genesis can be traced to the extensive structure-activity relationship (SAR) studies conducted on various classes of bioactive molecules. The introduction of a cyclohexyl group at the 5-position of the pyrrole-2-carboxylic acid scaffold is a strategic decision aimed at imparting specific physicochemical properties to the molecule. The bulky and lipophilic nature of the cyclohexyl moiety can enhance binding to hydrophobic pockets within biological targets, improve membrane permeability, and influence the overall metabolic stability of the compound.

The Pivotal Role in the Development of Antitubercular Agents

A significant breakthrough in understanding the importance of the 5-cyclohexyl-pyrrole scaffold came with the discovery of its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Specifically, research into inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) has highlighted the critical role of pyrrole-2-carboxamide derivatives.[7] MmpL3 is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new anti-TB drugs, especially in the face of rising drug resistance.

In the design of these MmpL3 inhibitors, a common structural motif involves a pyrrole-2-carboxamide core with a bulky, lipophilic group at the 5-position.[7] The cyclohexyl group has proven to be a particularly effective substituent in this regard. It is in this context that this compound emerges as a crucial precursor. The carboxylic acid functionality serves as a handle for the facile synthesis of a wide range of carboxamide derivatives, allowing for the systematic exploration of the SAR of the amide substituent.

The general synthetic approach to these potent antitubercular agents underscores the importance of this compound as a starting material. The synthesis of the final active compounds, the pyrrole-2-carboxamides, typically involves the coupling of the carboxylic acid with a variety of amines.

Chemical Synthesis: A Plausible Retrosynthetic Approach

A logical retrosynthetic analysis would involve the disconnection of the carboxylic acid to a more accessible precursor, such as an ester or an aldehyde. A potential synthetic workflow is outlined below:

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol: A Representative Synthetic Procedure

The following is a representative, step-by-step methodology for the synthesis of this compound based on common organic chemistry principles.

Step 1: Synthesis of 5-Cyclohexyl-1H-pyrrole-2-carbaldehyde

-

To a solution of ethyl 1H-pyrrole-2-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran), cooled to -78 °C under an inert atmosphere, is added a solution of cyclohexylmagnesium bromide in a dropwise manner.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-cyclohexyl-1H-pyrrole-2-carbaldehyde.

Step 2: Oxidation to this compound

-

To a solution of 5-cyclohexyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., a mixture of tert-butanol and water) is added an oxidizing agent, such as potassium permanganate or sodium chlorite.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude carboxylic acid.

-

Recrystallization from a suitable solvent system affords pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1555763-56-8[1][3] |

| Molecular Formula | C11H15NO2[1] |

| Molecular Weight | 193.24 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Biological Activity and Therapeutic Potential

As previously discussed, the primary therapeutic potential of this compound lies in its role as a key intermediate for the synthesis of MmpL3 inhibitors for the treatment of tuberculosis.[7] The corresponding carboxamide derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis.

The broader class of pyrrole-2-carboxylic acid derivatives has been investigated for a range of other biological activities, including:

-

Anticancer Activity: Certain substituted pyrrole derivatives have shown promising antiproliferative effects against various cancer cell lines.[8]

-

Antibacterial Activity: Beyond tuberculosis, pyrrole-based compounds have been explored as potential antibacterial agents against other pathogens.[9]

-

Anti-inflammatory Properties: The pyrrole scaffold has been incorporated into molecules with anti-inflammatory activity.

The cyclohexyl substituent in this compound provides a lipophilic anchor that can be exploited in the design of inhibitors for various enzymes and receptors where a hydrophobic binding pocket is present.

Future Directions and Conclusion

This compound, while not a widely known molecule in its own right, represents a crucial piece in the puzzle of modern drug discovery. Its history is intertwined with the systematic exploration of chemical space to identify novel therapeutic agents. The potent antitubercular activity of its carboxamide derivatives has solidified the importance of the 5-cyclohexyl-pyrrole scaffold and, by extension, the value of the parent carboxylic acid as a key synthetic intermediate.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1555763-56-8 | Buy Now [molport.com]

- 3. 1555763-56-8 | MFCD07375482 | this compound [aaronchem.com]

- 4. Carboxylic Acid Fragment Library - Enamine [enamine.net]

- 5. Focused Libraries | FCH Group [fchgroup.net]

- 6. Prestwick Chemical Library®: 1760 drugs mainly FDA-approved - Prestwick Chemical Libraries [prestwickchemical.com]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

solubility of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.246 g/mol ), a molecule of interest for researchers and drug development professionals.[3]

We will explore the theoretical underpinnings of its solubility based on its distinct structural features, provide a predictive solubility profile across a range of common laboratory solvents, and detail a robust experimental protocol for its empirical determination. This document is designed to serve as a practical and authoritative resource, grounding theoretical principles in actionable laboratory methods.

Physicochemical and Structural Analysis

The solubility of this compound is dictated by the interplay of its three primary structural components: the polar carboxylic acid group, the moderately polar pyrrole ring, and the nonpolar cyclohexyl substituent.

-

Carboxylic Acid Group (-COOH): This is the most significant contributor to polarity. The hydroxyl (-OH) and carbonyl (C=O) functionalities can act as both hydrogen bond donors and acceptors, promoting strong interactions with polar protic solvents like water and alcohols.[4][5] Furthermore, this acidic group allows for pH-dependent solubility; in basic media, it deprotonates to form a highly polar and water-soluble carboxylate salt.[6]

-

Pyrrole Ring (-C₄H₃NH-): The pyrrole ring itself is an aromatic heterocycle. The nitrogen-hydrogen (N-H) bond provides an additional hydrogen bond donor site, contributing to its affinity for polar solvents.[7][8]

-

Cyclohexyl Group (-C₆H₁₁): This bulky, saturated aliphatic ring is distinctly nonpolar and hydrophobic. Its presence increases the molecule's overall lipophilicity, which will favor solubility in nonpolar organic solvents and reduce solubility in aqueous media.[5]

The molecule's overall solubility in a given solvent is a balance between the hydrophilic character of the carboxylic acid and pyrrole groups and the hydrophobic nature of the cyclohexyl group.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] This means a solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.

-

Polar Solvents: Polar protic solvents (e.g., water, methanol) will readily engage in hydrogen bonding with the carboxylic acid and pyrrole N-H groups, facilitating dissolution.[11] Polar aprotic solvents (e.g., DMSO, acetone) can accept hydrogen bonds and engage in dipole-dipole interactions, also promoting solubility.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the hydrophobic cyclohexyl tail via London dispersion forces. The polar head of the molecule will disrupt these interactions, likely leading to poor solubility.[4]

-

pH-Dependent Aqueous Solubility: For carboxylic acids, aqueous solubility is critically linked to pH. When the pH of the solution is above the compound's pKa, the carboxylic acid group exists predominantly in its ionized (deprotonated) carboxylate form. This ionic species is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[6] Conversely, in acidic solutions (pH < pKa), the compound will be in its neutral, less soluble form.

-

Crystal Lattice Energy: For any solid to dissolve, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome the energy holding the molecules together in the crystal lattice (lattice energy).[12][13][14][15] A high lattice energy can result in poor solubility even if the molecule has favorable interactions with the solvent.

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table provides a qualitative prediction of the solubility of this compound in various common solvents at ambient temperature.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Low | The large, nonpolar cyclohexyl group significantly counteracts the hydrophilic effects of the carboxylic acid and pyrrole moieties.[4][5] |

| 5% Aqueous NaOH | Basic Aqueous | High | The carboxylic acid will be deprotonated to its highly soluble carboxylate salt form.[16] |

| 5% Aqueous HCl | Acidic Aqueous | Low / Insoluble | The compound will remain in its neutral, protonated form, which has low intrinsic aqueous solubility.[16] |

| Methanol / Ethanol | Polar Protic | High / Medium | The alcohol's hydroxyl group can hydrogen bond with the solute, and its alkyl chain can interact with the cyclohexyl group, providing a good balance.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar solvent capable of disrupting intermolecular hydrogen bonds in the solid state and solvating both polar and nonpolar regions of the molecule. |

| Acetone | Polar Aprotic | Medium | Acetone is moderately polar and can act as a hydrogen bond acceptor, but it lacks the hydrogen-bonding donor capability of alcohols. |

| Dichloromethane (DCM) | Slightly Polar | Low / Medium | DCM has a dipole moment but is not polar enough to effectively solvate the carboxylic acid group. It may show some affinity for the overall structure. |

| Hexane / Toluene | Nonpolar | Insoluble / Low | These solvents cannot effectively solvate the highly polar carboxylic acid and pyrrole groups, leading to very poor solubility.[10] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[17] The following protocol provides a detailed, self-validating workflow.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. After this period, the undissolved solid is removed, and the concentration of the dissolved compound in the saturated supernatant is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (solid powder)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg in 1 mL of solvent).

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[18] Longer times (48-72 hours) may be necessary and should be validated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Carefully separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant filter to remove any suspended particles.

-

-

Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). Determine the concentration by comparing the analytical response against a standard calibration curve prepared with known concentrations of the compound.[1][19]

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Alternative Methodologies: Potentiometric Titration

For weak acids like this compound, potentiometric titration offers a precise method for determining pH-dependent solubility and the intrinsic solubility (S₀) of the neutral compound. This technique involves titrating a solution of the compound and measuring the pH changes to determine the point at which the compound precipitates, allowing for the calculation of solubility limits.[20][21][22]

Conclusion

The solubility of this compound is a complex property governed by the balance of its polar, hydrogen-bonding functional groups and its nonpolar aliphatic substituent. While theoretical predictions provide a valuable starting point, empirical determination via robust methods like the shake-flask protocol is essential for obtaining accurate data for research and development. This guide provides both the foundational knowledge and the practical steps required to confidently assess the solubility of this compound, enabling more informed decisions in chemical synthesis, formulation, and preclinical studies.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Video: Physical Properties of Carboxylic Acids [jove.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

- 11. al-kindipublisher.com [al-kindipublisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Lattice Energy [chemed.chem.purdue.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide focuses on the structural analogs of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, a compound of interest in the exploration of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of molecules, with a particular emphasis on their potential as anticancer agents. Detailed experimental protocols for synthesis and in vitro cytotoxicity assessment are provided to enable researchers to further investigate these promising compounds.

Introduction: The Significance of the Pyrrole-2-Carboxylic Acid Scaffold

Pyrrole-2-carboxylic acid and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.[1] These compounds are found in a variety of natural products and have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] The versatility of the pyrrole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

The core structure, pyrrole-2-carboxylic acid, has been identified as a metabolite in various organisms and serves as a foundational building block for more complex molecules.[4] The introduction of a cyclohexyl group at the 5-position of the pyrrole ring, as in this compound, introduces a lipophilic and sterically bulky substituent that can significantly influence the molecule's interaction with biological targets. This guide will delve into the synthesis of such analogs, their potential therapeutic applications, and the methodologies to assess their efficacy.

Synthesis of 5-Substituted-1H-pyrrole-2-carboxylic Acid Analogs

A robust and versatile method for the synthesis of 5-substituted pyrroles is the Paal-Knorr synthesis.[5][6][7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[7]

dot

Caption: Generalized workflow for the synthesis of 5-substituted-1H-pyrrole-2-carboxylic acids via the Paal-Knorr reaction.

Key Synthetic Considerations

The successful synthesis of this compound and its analogs via the Paal-Knorr reaction is dependent on the availability of the corresponding 1,4-dicarbonyl precursor. For the synthesis of a 5-cyclohexyl derivative, a suitable starting material would be a 1-cyclohexyl-1,4-dione derivative. The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid or a mineral acid.[7] The initial product of the Paal-Knorr reaction is often the corresponding ester, which can then be hydrolyzed to the carboxylic acid.[9]

Experimental Protocol: Paal-Knorr Synthesis of a 5-Alkyl-1H-pyrrole-2-carboxylate

The following is a representative protocol for the synthesis of a 5-alkyl-1H-pyrrole-2-carboxylate, which can be adapted for the synthesis of the 5-cyclohexyl analog.

Materials:

-

Appropriate 1,4-dicarbonyl compound (e.g., an ethyl 2,5-dioxohexanoate derivative)

-

Ammonium acetate or a primary amine

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the 1,4-dicarbonyl compound and a molar excess of ammonium acetate in glacial acetic acid.

-

Heat the reaction mixture at reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkyl-1H-pyrrole-2-carboxylate.

-

The resulting ester can be hydrolyzed to the carboxylic acid by heating with a base such as sodium hydroxide in a solvent mixture like methanol/water, followed by acidification.[9]

Biological Activity and Therapeutic Potential

Pyrrole-containing compounds have demonstrated a remarkable breadth of biological activities, with many exhibiting potent anticancer properties.[10] The mechanism of action for these compounds is often multifaceted and can involve the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest.[11]

Anticancer Activity of 5-Substituted Pyrrole Analogs

Recent studies have highlighted the potential of 5-substituted pyrrole-2-carboxamides as anticancer agents. For instance, certain derivatives have been shown to act as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are implicated in cancer progression.[9] The substitution at the 5-position of the pyrrole ring plays a crucial role in determining the potency and selectivity of these compounds. The introduction of a bulky hydrophobic group like a cyclohexyl moiety can enhance binding to the active sites of target proteins.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of pyrrole derivatives in the context of anticancer activity is an area of active research. Key structural features that influence activity include:

-

Substitution at the 5-position: The nature of the substituent at this position significantly impacts biological activity. Lipophilic and bulky groups can enhance binding to hydrophobic pockets in target enzymes.

-

The Carboxylic Acid/Carboxamide Moiety: The presence of a carboxylic acid or a carboxamide group at the 2-position is often crucial for activity, as it can participate in hydrogen bonding interactions with the target protein.

-

Substitution on the Pyrrole Nitrogen: N-alkylation or N-arylation can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

| Compound/Analog Class | Substitution Pattern | Observed Anticancer Activity | Reference |

| Pyrrole-based Carboxamides | 5-methyl-2-carboxamide | Inhibition of mPGES-1 and sEH, showing promise as anticancer agents. | [9] |

| Pyrrolizine-5-carboxamides | Varied substituents | High anticancer activity against MCF-7, A2780, and HT29 cell lines. | [3] |

| 5-Hydroxy-1H-pyrrol-2-(5H)-one Derivatives | Varied | Potent cell growth inhibition and induction of S-phase cell cycle arrest. | [12] |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound analogs, a series of in vitro and in vivo assays are necessary. A fundamental initial step is to determine the cytotoxicity of the compounds against various cancer cell lines.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[1][13]

dot

Caption: A step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13]

Spectroscopic Characterization

-

1H NMR: The proton NMR spectrum of pyrrole-2-carboxylic acid in CD3OD shows characteristic signals for the pyrrole ring protons.[4] For a 5-cyclohexyl analog, additional signals corresponding to the cyclohexyl protons would be expected in the aliphatic region of the spectrum.

-

13C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum of pyrrole-2-carboxylic acid displays distinct signals for the pyrrole ring carbons and the carboxyl carbon.[14] The 5-cyclohexyl derivative would exhibit additional signals for the cyclohexyl carbons.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For pyrrole-2-carboxylic acid, a common fragmentation is the loss of the carboxyl group.[15]

Conclusion and Future Directions

The structural framework of this compound represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of these compounds via methods such as the Paal-Knorr synthesis allows for the generation of diverse chemical libraries for biological screening. The insights from SAR studies guide the rational design of more potent and selective analogs. Further research should focus on the synthesis and comprehensive biological evaluation of a broader range of 5-cycloalkyl and other 5-substituted pyrrole-2-carboxylic acid derivatives to fully explore their therapeutic potential.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. benchchem.com [benchchem.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Kinase Inhibitors Utilizing a 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid Scaffold: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis of potential kinase inhibitors based on a 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid core structure. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting protein kinases. We will delve into the rationale behind the synthetic strategy, provide step-by-step procedures for chemical synthesis and purification, and discuss methods for the biological evaluation of these compounds.

Introduction: The Pyrrole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing kinase inhibitors. Specifically, the 1H-pyrrole-2-carboxamide moiety can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[3] The 5-position of the pyrrole ring provides a vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. The cyclohexyl group at this position offers a bulky, lipophilic moiety that can probe deeper into hydrophobic pockets of the kinase active site, potentially enhancing binding affinity and selectivity.

Chemical Synthesis Strategy

The synthesis of kinase inhibitors from this compound primarily involves the formation of an amide bond with a variety of amine-containing fragments. This amide coupling reaction is a cornerstone of medicinal chemistry, and several robust methods are available to achieve this transformation efficiently.[2] The general synthetic approach is outlined below.

Caption: General workflow for the synthesis of kinase inhibitors.

The key step in this workflow is the amide coupling reaction. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. Common and highly effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide).[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative kinase inhibitor, N-(4-methyl-3-(trifluoromethyl)phenyl)-5-cyclohexyl-1H-pyrrole-2-carboxamide.

Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flasks |

| 4-methyl-3-(trifluoromethyl)aniline | Magnetic stirrer and stir bars |

| HATU | Nitrogen or Argon gas supply |

| N,N-Diisopropylethylamine (DIPEA) | Syringes and needles |

| Anhydrous Dimethylformamide (DMF) | Thin Layer Chromatography (TLC) plates |

| Ethyl acetate (EtOAc) | UV lamp for TLC visualization |

| Saturated aqueous sodium bicarbonate (NaHCO3) | Rotary evaporator |

| Brine | Column chromatography setup |

| Anhydrous sodium sulfate (Na2SO4) | Silica gel for chromatography |

| NMR spectrometer | |

| Mass spectrometer |

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU as the coupling agent, which is known for its high efficiency and suppression of side reactions.

-